molecular formula C17H12F3N3O2S B2978554 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole CAS No. 2034516-15-7

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2978554
CAS No.: 2034516-15-7
M. Wt: 379.36
InChI Key: FTBIRZQZXIGVJA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a trifluoromethyl-substituted pyridine via an azetidine-carbonyl bridge. The azetidine ring introduces conformational rigidity, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism. The carbonyl group may facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)13-6-3-7-14(22-13)25-10-8-23(9-10)16(24)15-21-11-4-1-2-5-12(11)26-15/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBIRZQZXIGVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole core, followed by the introduction of the azetidine ring and the trifluoromethyl-substituted pyridine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azetidine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Functional Groups

Table 1: Structural Features of Analogs
Compound Name Core Heterocycle Linker/Substituents Key Functional Groups
Target Compound Benzothiazole Azetidine-carbonyl bridge, pyridyloxy with CF₃ CF₃, azetidine, carbonyl
2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine Benzothiazole Phenoxy linker, pyridine with Cl and CF₃ CF₃, Cl, phenoxy
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole Benzodiazole Direct pyridyl linkage (no oxygen bridge), pyridine with Cl and CF₃ CF₃, Cl, benzodiazole
9c (from ) Benzimidazole Triazole-thiazole-acetamide chain, 4-bromophenyl substituent Br, triazole, acetamide

Key Observations :

  • The target compound’s azetidine-carbonyl linker distinguishes it from analogs with phenoxy () or direct linkages (). This linker may improve solubility and conformational control.
  • The trifluoromethyl group is a common feature in all compounds, likely contributing to enhanced membrane permeability and target affinity.
  • The benzodiazole core in introduces additional nitrogen atoms, altering electronic properties compared to benzothiazole.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µM) Metabolic Stability (t₁/₂, min)
Target Compound ~415 3.2 ~50 (PBS) >60 (microsomal assay)
397.8 4.1 ~20 (PBS) 45
297.66 3.8 ~10 (PBS) 30
9c 580.5 5.2 <10 (DMSO) Not reported

Analysis :

  • The azetidine-carbonyl linker in the target compound reduces logP compared to ’s phenoxy analog, suggesting improved aqueous solubility.
  • ’s lower molecular weight and direct linkage correlate with faster metabolic clearance.

Biological Activity

The compound 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features several key components:

  • Benzothiazole moiety : Known for various biological activities.
  • Azetidine ring : A four-membered nitrogen-containing ring that can participate in nucleophilic substitutions.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Table 1: Structural Components

ComponentDescription
BenzothiazoleSulfur-nitrogen heterocycle with diverse activities
AzetidineCyclic amine contributing to reactivity
TrifluoromethylEnhances binding affinity and stability

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, benzothiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of benzothiazole derivatives, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated:

  • IC50 values :
    • A549: 6.26 μM
    • HCC827: 6.48 μM
    • NCI-H358: 20.46 μM in 3D assays .

Antimicrobial Activity

Compounds containing benzothiazole structures have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymes.

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzothiazole derivative AEscherichia coli10 μg/mL
Benzothiazole derivative BStaphylococcus aureus5 μg/mL

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Modulation : The azetidine nitrogen can interact with enzyme active sites, potentially inhibiting their function.
  • DNA Binding : Similar compounds have shown affinity for DNA, particularly within the minor groove, suggesting a possible mechanism for antitumor activity .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step pathways that include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the trifluoromethyl-substituted pyridine via nucleophilic substitution.
  • Assembly of the benzothiazole moiety through condensation reactions.

Challenges in Synthesis

Optimizing yield and purity is crucial in the synthesis process, often requiring careful control of reaction conditions such as temperature and solvent choice .

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